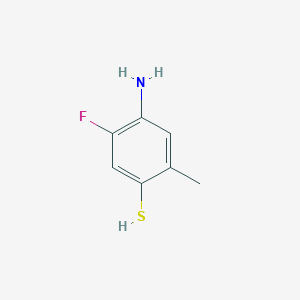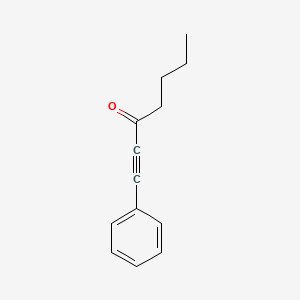
1-Phenylhept-1-yn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylhept-1-yn-3-one is an organic compound with the molecular formula C13H14O It is characterized by a phenyl group attached to a heptynone backbone
Preparation Methods
1-Phenylhept-1-yn-3-one can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetylene with heptanal in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Scientific Research Applications
1-Phenylhept-1-yn-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylhept-1-yn-3-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
1-Phenylhept-1-yn-3-one can be compared with similar compounds such as 1-Phenylbut-1-yn-3-one and 4-Methyl-1-phenylhept-1-yn-3-one . These compounds share similar structural features but differ in their chemical reactivity and applications. For example, 1-Phenylbut-1-yn-3-one is more commonly used in the synthesis of heterocyclic compounds, while 4-Methyl-1-phenylhept-1-yn-3-one is studied for its unique electronic properties .
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-phenylhept-1-yn-3-one |
InChI |
InChI=1S/C13H14O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h4-8H,2-3,9H2,1H3 |
InChI Key |
RXZSWIQKCYTVBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-Oxo-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1-yl)benzaldehyde](/img/structure/B12836985.png)
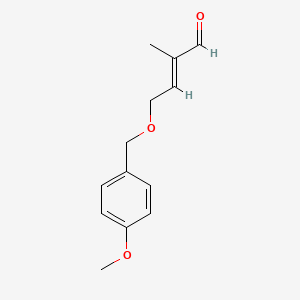
![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12836994.png)
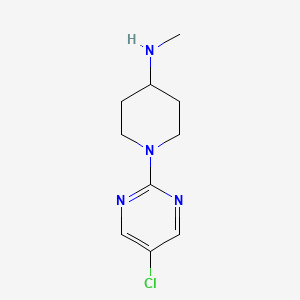
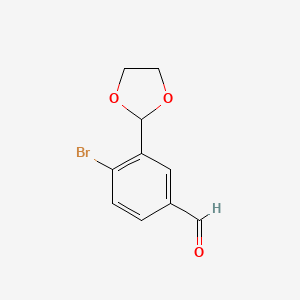
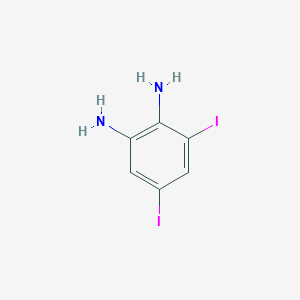
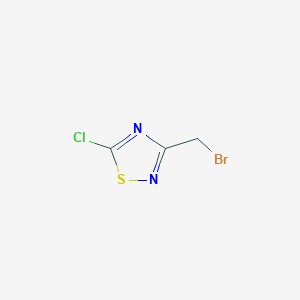
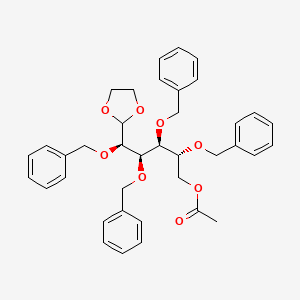
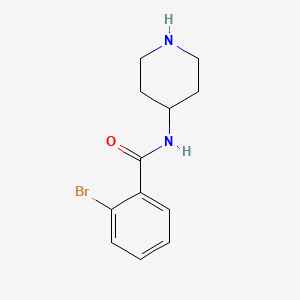
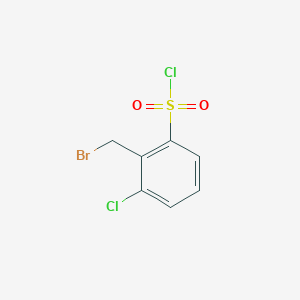
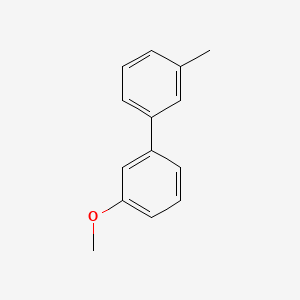
![1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride](/img/structure/B12837078.png)
